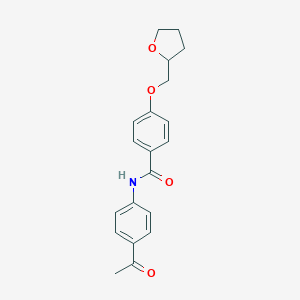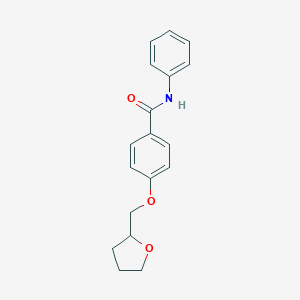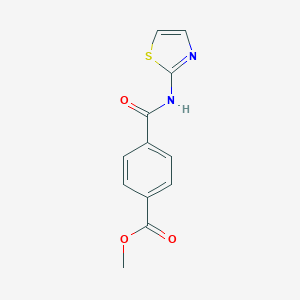![molecular formula C16H15BrN2O5S B250527 N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B250527.png)
N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of sulfonamide-containing compounds. It was first synthesized by scientists at Bayer Pharmaceuticals in 2003, and since then, it has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272 involves the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to the relaxation of smooth muscle cells and vasodilation. This compound 41-2272 has also been shown to inhibit phosphodiesterase 5 (PDE5), which leads to an increase in cGMP levels and further vasodilation.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have several biochemical and physiological effects. It has been shown to increase cGMP levels, leading to vasodilation and inhibition of platelet aggregation. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the proliferation of smooth muscle cells.
実験室実験の利点と制限
One advantage of using N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272 in lab experiments is its specificity for sGC and PDE5, which makes it a useful tool for studying the cGMP signaling pathway. Additionally, it has been shown to have low toxicity and good bioavailability. However, one limitation is that it can be difficult to synthesize, which can limit its availability for research.
将来の方向性
There are several future directions for research on N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272. One area of interest is its potential therapeutic applications for pulmonary hypertension and other cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on other signaling pathways. Finally, there is potential for the development of new compounds based on the structure of this compound 41-2272 that may have improved therapeutic properties.
合成法
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272 involves several steps, including the reaction of 4-bromoanisole with sodium hydride to form 4-bromophenol, which is then reacted with 2-chloroacetyl chloride to yield 2-(4-bromophenoxy)acetamide. The final step involves the reaction of 2-(4-bromophenoxy)acetamide with N-(acetylsulfanilyl)acetamide in the presence of triethylamine to form this compound 41-2272.
科学的研究の応用
N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which make it a promising candidate for the treatment of pulmonary hypertension. Additionally, it has been shown to inhibit platelet aggregation, making it a potential therapeutic agent for the prevention of thrombosis.
特性
分子式 |
C16H15BrN2O5S |
|---|---|
分子量 |
427.3 g/mol |
IUPAC名 |
N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide |
InChI |
InChI=1S/C16H15BrN2O5S/c1-11(20)19-25(22,23)15-8-4-13(5-9-15)18-16(21)10-24-14-6-2-12(17)3-7-14/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
InChIキー |
HINPOOQBJLLMGU-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
正規SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)

![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)

![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
